3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
Overview
Description
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl, dichlorophenyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The chlorobenzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions using corresponding halides.
Sulfur Introduction: The sulfanyl group is incorporated by reacting the intermediate with thiol or disulfide compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.
Substitution: Halogen atoms in the chlorobenzyl and dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
- 3-[(2-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of multiple chlorines and the ethyl group can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-23-16(12-6-7-14(19)15(20)9-12)21-22-17(23)24-10-11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNVUIPKDBBNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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